Head-to-Head Lipophilicity Comparison: F-phenylsulfanyl vs. Cl-phenylsulfanyl Analog
The target compound exhibits a computed XLogP3-AA of 5.2, which is 0.5 log units lower than the 4-chlorophenyl analog (XLogP3-AA = 5.7) [1][2]. This difference is driven by the greater electronegativity of fluorine versus chlorine at the para position of the 4-sulfanyl ring, reducing overall molecular lipophilicity [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.2 |
| Comparator Or Baseline | 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone (CID 3776419): XLogP3-AA = 5.7 |
| Quantified Difference | ΔXLogP3-AA = -0.5 log units (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2025.09.15 release) |
Why This Matters
A 0.5 log unit decrease in XLogP3 predicts measurably higher aqueous solubility and lower non-specific protein binding, which are critical selection criteria when prioritizing compounds for biochemical assay development or in vitro ADME profiling.
- [1] PubChem Compound Summary for CID 1487976, 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 3776419, 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone. National Center for Biotechnology Information (2025). View Source
